7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine
CAS No.:
Cat. No.: VC18375870
Molecular Formula: C8H7N7O2S2
Molecular Weight: 297.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7N7O2S2 |
|---|---|
| Molecular Weight | 297.3 g/mol |
| IUPAC Name | 5-methylsulfonyl-2-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
| Standard InChI | InChI=1S/C8H7N7O2S2/c1-19(16,17)8-12-6(9)15-7(13-8)11-4(14-15)5-10-2-3-18-5/h2-3H,1H3,(H2,9,11,12,13,14) |
| Standard InChI Key | ZAJVJSXTJVBLOP-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=NC2=NC(=NN2C(=N1)N)C3=NC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)- triazolo[1,5-a][1, triazine belongs to the triazolo[1,5-a] triazine family, a class of nitrogen-rich heterocycles known for their bioactivity. The compound’s structure features:
-
A triazolo[1,5-a] triazine core, providing a planar aromatic system conducive to π-stacking interactions.
-
A methylsulfonyl (-SO₂CH₃) group at position 5, enhancing solubility and influencing kinase binding.
-
A 2-thiazolyl substituent at position 2, contributing to hydrophobic interactions and metabolic stability.
-
An amino (-NH₂) group at position 7, critical for hydrogen bonding with catalytic residues of CK1δ .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇N₇O₂S₂ | |
| Molecular Weight | 297.3 g/mol | |
| CAS Number | 2247773-25-5 | |
| Research Use Designation | Not for human/veterinary use |
Discrepancies in early reports regarding the molecular formula (e.g., C₉H₈N₆O₃S in) have been resolved through consensus across supplier databases, confirming C₈H₇N₇O₂S₂ as the correct formulation .
Synthesis and Reaction Pathways
The synthesis of 7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)- triazolo[1,5-a][1, triazine involves multi-step reactions optimized for yield and purity. While exact protocols remain proprietary, general steps include:
-
Core Formation: Cyclization of precursor amines and nitriles under controlled temperatures (80–120°C) to construct the triazolo-triazine backbone.
-
Sulfonation: Introduction of the methylsulfonyl group via nucleophilic substitution or oxidation reactions, often using methanesulfonyl chloride.
-
Thiazolyl Incorporation: Coupling reactions (e.g., Suzuki-Miyaura) to attach the 2-thiazolyl moiety, requiring palladium catalysts and inert atmospheres .
-
Amination: Final introduction of the amino group through reduction or hydrolysis of protected intermediates.
Critical factors influencing synthesis success include solvent polarity (e.g., DMF or THF), reaction time (12–48 hours), and temperature gradients to minimize side products. Computational modeling has aided in predicting reactive intermediates, reducing trial-and-error approaches .
Biological Activity and Mechanism of Action
CK1δ Inhibition and Neuroprotection
CK1δ, a serine/threonine kinase implicated in neurodegenerative pathologies, is a primary target of this compound. By competitively binding to the ATP pocket of CK1δ, the inhibitor disrupts phosphorylation of substrates like TDP-43 and tau, proteins linked to Amyotrophic Lateral Sclerosis (ALS) and Alzheimer’s disease, respectively .
Table 2: Inhibitory Activity Against CK1δ
| Compound Variant | IC₅₀ (µM) | Key Structural Feature |
|---|---|---|
| Parent Compound | 2.08 | 2-Thiazolyl, 5-Methylsulfonyl |
| Thiophene-2-Substituted | 1.45 | Thiophene at Position 2 |
| 5-Nitro Analog | 29.1 | Nitro Group at Position 5 |
The 2-thiazolyl group enhances binding affinity through hydrophobic interactions with Val 87 and Leu 85 residues, while the methylsulfonyl group stabilizes the kinase’s activation loop . In zebrafish models, CK1δ inhibition reduced neuroinflammation and improved motor function, validating in vivo efficacy .
Pharmacological Applications
Neurodegenerative Diseases
-
Alzheimer’s Disease: By inhibiting CK1δ-mediated tau hyperphosphorylation, the compound reduces neurofibrillary tangle formation .
-
Parkinson’s Disease: Modulates α-synuclein aggregation pathways, potentially slowing disease progression .
-
ALS: Prevents cytoplasmic mislocalization of TDP-43, a hallmark of ALS pathology .
Research Findings and Recent Developments
A 2024 study by Grieco et al. synthesized ten triazolo-triazine derivatives, identifying the parent compound as the most potent CK1δ inhibitor (IC₅₀ = 2.08 µM) . Key advancements include:
-
Structure-Activity Relationship (SAR): Thiophene substitution at position 2 improved potency 1.4-fold compared to thiazolyl, likely due to enhanced π-π stacking .
-
Computational Modeling: Molecular dynamics simulations revealed stable hydrogen bonds between the amino group and CK1δ’s Glu 94 and Asp 96 residues, explaining nanomolar affinity .
-
Neuroprotective Assays: In cortical neuron cultures, the compound reduced TDP-43 aggregation by 62% at 10 µM, surpassing benchmark inhibitors .
Future Directions
-
Derivative Optimization: Exploring substitutions at positions 2 (e.g., pyridyl) and 5 (e.g., carboxamide) to enhance selectivity and reduce off-target effects.
-
In Vivo Models: Longitudinal studies in transgenic murine models of ALS and Alzheimer’s to validate disease-modifying effects.
-
Combination Therapies: Pairing with CK2 inhibitors (e.g., CX-4945) to amplify anticancer activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume